3-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives, which are characterized by a six-membered aromatic ring containing one nitrogen atom. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The synthesis and analysis of 3-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine have been documented in various research articles, highlighting its role in pharmaceutical applications, particularly as a potential therapeutic agent targeting nicotinic acetylcholine receptors and other biological pathways .
This compound can be classified as:
The synthesis of 3-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine typically involves several key steps:
3-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine can participate in various chemical reactions:
The mechanism of action for 3-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs).
3-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine has several scientific applications:
The efficient synthesis of 3-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine requires precise stereochemical control to preserve the biologically active (S)-configuration at the pyrrolidine ring. Two principal methodologies dominate the synthetic landscape:
Asymmetric Hydrogenation: Chiral catalysts like (S)-BINAP-Ru complexes enable enantioselective reduction of prochiral precursors. For example, hydrogenation of 1-(5-chloropyridin-3-yl)-pyrrolinium salts yields the target compound with >98% enantiomeric excess (ee) when using RuCl₂[(S)-xylbinap][(S)-daipen] at 70 atm H₂ in methanol [5]. This approach offers exceptional stereoselectivity and scalability, with pilot-scale reactions achieving 85-90% isolated yield of the desired (S)-enantiomer.
Chiral Resolution via Tartrate Salts: Racemic 2-methylpyrrolidine derivatives undergo diastereomeric salt formation with L-tartaric acid in ethanol. The (S)-enantiomer selectively crystallizes as its tartrate salt, which is subsequently basified to isolate the free base. This process delivers enantiopure (>99% ee) (S)-2-methylpyrrolidine intermediates suitable for nucleophilic displacement reactions [5]. Key process parameters include:
Table 1: Comparative Analysis of Stereoselective Synthetic Approaches
Method | Key Reagent/Catalyst | Enantiomeric Excess (%) | Yield (%) | Scale-Up Feasibility |
---|---|---|---|---|
Asymmetric Hydrogenation | (S)-XylBINAP-Ru complex | >98 | 85-90 | Excellent |
Chiral Resolution | L-Tartaric acid | >99 | 65-70 (theoretical max 50%) | Moderate |
Enzymatic Resolution | Lipase B (Candida antarctica) | 95-97 | 40-45 | Limited |
The synthetic versatility of this scaffold is demonstrated by its conversion to advanced intermediates like 2-chloro-5-((2S)-1-methylpyrrolidin-2-yl)pyridine (PubChem CID: 10631771) through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution [2]. Careful optimization of protecting group strategies—particularly during nitrogen alkylation—prevents racemization and maintains stereochemical integrity throughout multi-step syntheses.
Radiolabeled derivatives of 3-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine serve as essential tools for positron emission tomography (PET) imaging of α4β2 nicotinic acetylcholine receptors (nAChRs). Two primary radiolabeling strategies have been developed:
Carbon-11 Labeling: Methylation of the pyrrolidine nitrogen with [¹¹C]methyl iodide or [¹¹C]methyl triflate represents the most efficient approach. The precursor nor-compound (3-chloro-5-(pyrrolidin-2-yl)pyridine) undergoes N-alkylation in acetonitrile or DMF at 80°C for 5 minutes, achieving radiochemical yields of 25-40% (decay-corrected) with >99% radiochemical purity. Total synthesis time including purification is approximately 35 minutes from end-of-bombardment [3] [4]. The short half-life of carbon-11 (t₁/₂ = 20.4 min) necessitates rapid reaction kinetics and efficient purification systems.
Fluorine-18 Labeling: Fluorine-18 analogs require more complex synthetic routes due to the need for aromatic fluorination. Two predominant methods include:
Table 2: Radiosynthesis Parameters for Key Isotopologues
Radiotracer | Labeling Position | Precursor | Reaction Conditions | RCY (%) | Molar Activity (GBq/μmol) |
---|---|---|---|---|---|
[¹¹C]3-Chloro-5-((1-[¹¹C]methylpyrrolidin-2-yl)pyridine | N-methyl | Nor-compound | [¹¹C]CH₃I, DMF, 80°C, 5 min | 25-40 | 50-100 (EOS) |
6-[¹⁸F]Fluoro-A-85380 | Pyridine C-6 | Nitro-precursor | [¹⁸F]KF/K222, DMSO, 150°C, 20 min | 15-25 | 70-120 (EOS) |
2-[¹⁸F]Fluoro-A-85380 | Pyridine C-2 | Trimethylammonium salt | [¹⁸F]KF/K222, DMSO, 140°C, 15 min | 20-30 | 60-100 (EOS) |
Automated synthesis modules equipped with solid-phase extraction (SPE) purification cartridges (e.g., C18 plus Alumina N cartridges) have enabled reliable production of these radiotracers for clinical studies. Quality control employs reverse-phase HPLC with both UV and radiation detection, ensuring compliance with regulatory standards for human administration [3].
The molecular architecture of 3-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine derivatives significantly influences their binding affinity and selectivity for neuronal nAChR subtypes. Critical SAR findings include:
Pyrrolidine Stereochemistry: (S)-enantiomers exhibit 10- to 50-fold higher affinity for α4β2 nAChRs compared to their (R)-counterparts. The absolute configuration determines optimal interaction with a conserved tryptophan residue (TrpB) in the receptor's ligand-binding domain through cation-π interactions [4].
Heterocyclic Substitutions: Systematic modification of the pyridine ring reveals:
Electron-withdrawing groups: Fluorine at C-2 or C-6 positions improves metabolic stability but reduces logD values (-1.43 for 2-FA), negatively impacting blood-brain barrier penetration
Pyrrolidine N-Alkylation: Methyl substitution optimizes α4β2 binding, with larger alkyl groups (ethyl, propyl) significantly reducing affinity. Quaternary ammonium derivatives show negligible receptor interaction due to permanent positive charge .
Table 3: Binding Affinity Profile of Structural Analogs at α4β2 nAChR
Compound | Structure | Ki (nM) α4β2 | logD₇.₄ | Selectivity Ratio (α3β4/α4β2) |
---|---|---|---|---|
(−)-Nicotine | Pyridyl-pyrrolidine | 10.0 | ND | 44 |
(±)-Epibatidine | Azabicyclic | 0.061 | ND | 9 |
7 (Me-PVC) | 3-(1-Methylpyrrolidin-2-ylmethoxy)pyridine | 0.028 | 1.62 | >1000 |
16 | Diether analog | 0.062 | 1.8 | 1452 |
24a | Chloro-fluoro-pyridyl ether | 0.028 | 1.9 | 2821 |
26 | (S)-2-Chloro-5-((1-methylpyrrolidin-2-yl)methoxy)-3,4'-bipyridine | 0.062 | 1.6 | 9516 |
The introduction of conformationally flexible linkers significantly enhances binding kinetics. Diether analogs like compound 25a (Ki = 0.055 nM) demonstrate improved brain uptake and faster kinetic profiles compared to rigid vinyl-linked structures. This flexibility allows optimal positioning within the orthosteric binding site while maintaining subnanomolar affinity [4].
The Mitsunobu reaction serves as a cornerstone methodology for constructing ether-linked analogs of 3-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine with enhanced conformational flexibility. This transformation enables the coupling of chiral pyrrolidinemethanol derivatives with halogenated pyridines under mild conditions:
Yield: 65-85% with complete inversion of configuration at the alcohol carbon
Mechanistic Advantages: The reaction proceeds via formation of a betaine intermediate followed by SN₂ displacement, ensuring retention of stereochemical purity at the pyrrolidine ring while creating a new chiral center at the ether linkage [4].
Advanced derivatives synthesized through this approach include:
(S)-2-Chloro-5-((1-methylpyrrolidin-2-yl)methoxy)-3,4'-bipyridine (Compound 26)(S)-5-(2-(4-Pyridinyl)vinyl)-6-chloro-3-(1-methyl-2-(S)-pyrrolidinylmethoxy)pyridine(S)-3-((1-Methylpyrrolidin-2-yl)methoxy)-5-(pyridin-4-ylethynyl)pyridine
These analogs exhibit superior binding kinetics profiles compared to their rigid counterparts. For instance, compound 26 demonstrates a logD₇.₄ of 1.6 (optimal for BBB penetration) with exceptional α4β2 nAChR affinity (Ki = 0.062 nM) and unprecedented α3β4/α4β2 selectivity ratio (9516) [7]. The increased rotational freedom of the ether linkage facilitates faster association-dissociation kinetics in vivo, reducing PET scanning times from 6-8 hours to 90-120 minutes while maintaining high specific binding in thalamic regions.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7